![molecular formula C17H16O2 B1611300 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 32263-64-2](/img/structure/B1611300.png)
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a benzyloxy group attached to the seventh position of a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of a naphthalene derivative with benzyl alcohol in the presence of a suitable catalyst.
Reduction: The resulting intermediate is then subjected to reduction conditions to form the dihydronaphthalenone core. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: NaOH, KOtBu
Major Products Formed
Oxidation: Ketones, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted naphthalenones
Scientific Research Applications
Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
The compound can be synthesized through various methods, including aldol condensation and Michael addition reactions. A notable synthesis involves the reaction of substituted indanones with benzaldehydes under basic conditions, yielding high purity and yields. The characterization of the compound is typically confirmed using NMR and IR spectroscopy, which provide insights into its structural properties.
Antimalarial Activity
Recent studies have investigated the antimalarial properties of compounds related to this compound. For instance, derivatives have shown promising activity against Plasmodium species in vitro and in vivo. In one study, certain derivatives exhibited over 50% inhibition of β-hematin formation, indicating potential as antimalarial agents .
Antitrypanosomal Activity
The compound has also been evaluated for its antitrypanosomal activity against Trypanosoma cruzi. While some derivatives showed marginal activity compared to established drugs like benznidazole, they warrant further investigation due to their unique structural features that may enhance efficacy .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that many derivatives exhibit low cytotoxicity against VERO cells, suggesting a favorable therapeutic index for further development . This aspect is crucial for drug development as it indicates safety for potential clinical use.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances antimalarial activity.
- Ring Modifications : Variations in the naphthalene structure can significantly impact both efficacy and selectivity against target pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in its reactivity and binding affinity. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.
Free Radical Scavenging: The compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Contains a methoxy group instead of a benzyloxy group.
7-(Phenylthio)-3,4-dihydronaphthalen-1(2H)-one: Features a phenylthio group in place of the benzyloxy group.
Uniqueness
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the naphthalenone class, characterized by a benzyloxy group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : CHO
- CAS Number : 32263-64-2
- Molecular Weight : Approximately 226.27 g/mol
The structure of this compound features a naphthalene core with a benzyloxy substituent, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses.
- Antioxidant Activity : Its ability to scavenge free radicals reduces oxidative stress, which is critical in preventing cellular damage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug development targeting microbial infections .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound has demonstrated notable antioxidant effects. It has been shown to reduce oxidative stress markers in vitro, indicating its potential for protecting cells from oxidative damage .
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells with an IC value of approximately 25 µg/mL .
Cancer Cell Line | IC (µg/mL) |
---|---|
MCF-7 (Breast) | 25 |
HeLa (Cervical) | 30 |
A549 (Lung) | 28 |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents .
- Oxidative Stress Reduction : In a cellular model of oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), supporting its role as an antioxidant .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The mechanism was linked to the modulation of apoptotic pathways .
Properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDBZGNCWHCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555350 | |
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32263-64-2 | |
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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